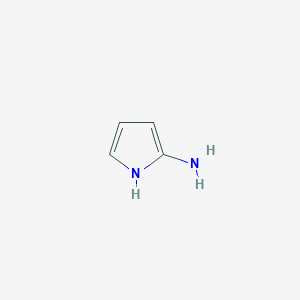

1H-pyrrol-2-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-pyrrol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSWIGRIBOSFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415950 | |

| Record name | 2-AMINOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4458-15-5 | |

| Record name | 2-Aminopyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrol 2 Amine and Its Derivatives

Classical Approaches to 1H-Pyrrol-2-amine Synthesis

Classical methods for synthesizing the pyrrole (B145914) ring, such as the Knorr, Paal-Knorr, and Hantzsch reactions, are not always suitable for producing 2-aminopyrroles. nih.gov However, adaptations and specific classical reactions have been employed.

Reductive Amination Strategies

Reductive amination is a powerful tool in organic synthesis for forming amines from carbonyl compounds. griffith.edu.aupearson.com This method involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. pearson.compressbooks.pub

In the context of pyrrole synthesis, reductive amination can be applied to suitable precursors. For instance, the reaction of a carbonyl compound with a primary amine can lead to an imine intermediate that, upon reduction, yields the desired amine. pearson.com Sodium triacetoxyborohydride (B8407120) has emerged as a preferred reducing agent for this transformation due to its mild and selective nature. griffith.edu.au Challenges such as dialkylation can occur, particularly when using certain aldehydes and primary amines. This can sometimes be addressed by a stepwise approach involving the initial formation of the imine followed by reduction with sodium borohydride. griffith.edu.au

A notable application is the iridium-catalyzed successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov This process proceeds via transfer hydrogenation and offers good to excellent yields under mild conditions. nih.gov

| Reactants | Reagents/Catalysts | Product | Key Features |

|---|---|---|---|

| Aldehyde/Ketone, Primary Amine | Sodium triacetoxyborohydride | Substituted Amine | Mild and selective reduction. griffith.edu.au |

| Diketones, Anilines | Iridium catalyst, Formic acid | N-aryl-substituted pyrrolidines | Successive reductive amination via transfer hydrogenation. nih.gov |

| Carbonyl compound, Amine | NaBH(OAc)3 | Amine | Direct reductive amination; can face dialkylation issues. griffith.edu.au |

Condensation Reactions

Condensation reactions are a cornerstone of pyrrole synthesis. The Paal-Knorr synthesis, a classic example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a pyrrole. organic-chemistry.org The reaction is typically conducted under neutral or slightly acidic conditions. organic-chemistry.org

A variation of this involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of a catalytic amount of iron(III) chloride in water, which provides N-substituted pyrroles in good yields under mild conditions. organic-chemistry.org Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org

More specifically for aminopyrrole derivatives, new N-substituted 2-aminopyrroles have been synthesized starting from the condensation of malononitrile (B47326) with arylmethylketones to form crotonitriles. acgpubs.org

Cyclization Reactions

Cyclization reactions are fundamental to forming the pyrrole ring. One method involves the intramolecular cyclization of N-propargylamines, mediated by a base, to produce a variety of structurally diverse pyrroles. organic-chemistry.org

A domino methodology has been developed for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides. This process involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and a 5-exo-dig N-cyclization reaction. nih.govacs.org This metal-free approach allows for the creation of a library of 2-aminopyrroles with diverse substitution patterns. nih.govacs.org

Another strategy involves the reaction of an enaminone–amidine adduct with various phenacyl, benzyl, or heteroalkyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds through an intramolecular 5-exo trig cyclization to yield diversely substituted 2-aminopyrroles. researchgate.net

Advanced Synthetic Routes for Substituted this compound Derivatives

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of substituted 2-aminopyrrole derivatives, often offering greater efficiency and molecular diversity.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.commdpi.com This approach is particularly valuable for generating libraries of structurally diverse molecules. mdpi.com

Several MCR strategies have been developed for the synthesis of substituted pyrroles. One such method involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water to produce 1H-pyrrole derivatives in high yields. bas.bg Another catalyst-free, four-component reaction for synthesizing 2-aminopyridine (B139424) derivatives has been reported, highlighting the potential for similar strategies for aminopyrroles. mdpi.com

A three-component reaction for the synthesis of highly substituted indeno[1,2-b]pyrrole and acenaphtho[1,2-b]pyrrole derivatives has also been described, involving the reaction of tryptamine (B22526) or benzylamine, 1,3-dicarbonyl compounds, and ninhydrin (B49086) or acenaphthenequinone. mdpi.com

| Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Primary amines, Alkyl propiolates, Diethyl oxalate | Water, 70°C | 1H-pyrrole derivatives | High yields, short reaction times. bas.bg |

| Acetophenone derivatives, Malononitrile, Aldehyde derivatives, Ammonium (B1175870) carbonate | Solvent-free, Room temperature | 2-aminopyridine derivatives | Catalyst-free, environmentally friendly. mdpi.com |

| Tryptamine/Benzylamine, 1,3-Dicarbonyl compounds, Ninhydrin/Acenaphthenequinone | Tandem three-component reaction | Indeno[1,2-b]pyrrole and Acenaphtho[1,2-b]pyrrole derivatives | Mild conditions, high yields. mdpi.com |

Catalytic Synthesis Approaches

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Several catalytic methods have been developed for the synthesis of 2-aminopyrrole derivatives.

A novel rhodium/selenium dual catalytic process has been reported for the synthesis of 2-aminopyrroles from N-sulfonyl-1,2,3-triazoles. rsc.org The mechanism involves the Rh(II)-catalyzed formation of a rhodium-azavinyl carbene, followed by a selenium-catalyzed generation of an ylide, which then undergoes annulation with another rhodium-azavinyl carbene. rsc.org

Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a regioselective route to substituted pyrroles. organic-chemistry.org Copper catalysis has been employed in the synthesis of polysubstituted pyrroles from aldehydes, amines, and β-nitroalkenes. organic-chemistry.org Furthermore, a Zn(ClO₄)₂ catalyzed protocol has been developed for the synthesis of 2-aminopyrrole-4-carboxylates from α-cyanomethyl-ketoesters. mdpi.com

Organocatalytic Asymmetric Cascade Reactions

Organocatalytic asymmetric cascade reactions represent a powerful strategy for the synthesis of complex chiral molecules from simple precursors in a single operation. For the synthesis of pyrrole derivatives, particularly chiral pyrrolizines, these reactions often involve a conjugate addition followed by an aldol (B89426) condensation.

Pyrroles can act as N-centered heteroaromatic nucleophiles in these cascade reactions. For instance, the reaction of pyrroles with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce highly functionalized chiral pyrrolizines with multiple stereocenters. nih.gov These reactions proceed with high enantioselectivity (90-98% ee) and excellent diastereoselectivity (>20:1 dr). nih.gov Similarly, a cascade aza-Michael-aldol reaction between α,β-unsaturated ketones and 2-(1H-pyrrol-2-yl)-2-oxoacetates, catalyzed by a cinchona-based primary amine, yields functionalized chiral pyrrolizines with good yields and high stereocontrol. beilstein-journals.org Another approach involves an asymmetric Michael/Friedel–Crafts cascade reaction of 3-pyrrolyl-oxindoles with α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl (B83357) ether, to construct spirocyclic oxindoles containing a pyrrole moiety. acs.org

| Reactants | Catalyst | Product Type | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| Pyrrole, α,β-Unsaturated Aldehydes | Chiral Secondary Amine | Chiral Pyrrolizines | Good | 90-98% | >20:1 | nih.gov |

| 2-(1H-pyrrol-2-yl)-2-oxoacetates, α,β-Unsaturated Ketones | Cinchona-based Primary Amine | Chiral Pyrrolizines | 70-91% | ~92% | >20:1 | beilstein-journals.org |

| 3-Pyrrolyl-oxindoles, α,β-Unsaturated Aldehydes | Diphenylprolinol silyl ether | Spiro[dihydropyrido[1,2-a]pyrrole-oxindoles] | Up to 93% | Up to 97% | >99:1 | acs.org |

Copper-catalyzed Oxidative Dehydrogenative Annulation

Copper catalysis is instrumental in oxidative dehydrogenative annulation reactions, which construct heterocyclic rings through the formation of new bonds via the removal of hydrogen atoms. This method has been successfully applied to the synthesis of 3-aminopyrroles.

An unprecedented copper-catalyzed oxidative dehydrogenative [3 + 2] annulation has been developed for preparing 3-aminopyrroles from O-acyl oximes and α-amino ketones. rsc.orgresearchgate.net In this reaction, the O-acyl oxime serves a dual role as both an internal oxidant and a three-atom component. rsc.org The copper catalyst facilitates the generation of nitrogen-centered radicals and the oxidative dehydrogenation of the α-amino ketones, leading to the formation of two new C-C and C-N bonds. rsc.org This strategy demonstrates high cross-selectivity and site-selective cleavage of multiple C(sp³)–H bonds. rsc.org

| Reactants | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| O-acyl oximes, α-amino ketones | Copper catalyst | 3-Aminopyrroles | O-acyl oxime as internal oxidant and three-atom component; site-selective C-H bond cleavage. | rsc.orgresearchgate.net |

Iodine-catalyzed Cycloaddition Reactions

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient Lewis acidic catalyst for various organic transformations, including the synthesis of pyrrole derivatives through cycloaddition reactions. These methods often involve multicomponent reactions, providing rapid access to complex molecular architectures.

A notable example is the iodine-catalyzed [3+2]-cycloaddition of substituted benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride to produce 5-amino-1H-pyrrole-2-carboxylates. This reaction proceeds in DMF at elevated temperatures and provides a direct route to structurally diverse aminopyrrole derivatives. Furthermore, iodine can catalyze tandem Michael addition/oxidative annulation of allenes and enamines to yield polysubstituted pyrroles with high regioselectivity under mild conditions. organic-chemistry.org It also facilitates three-component condensations of aryl aldehydes, 2-aminopyridines or 2-aminopyrazines, and tert-butyl isocyanide to afford imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) derivatives, showcasing the versatility of iodine in [4+1] cycloadditions. rsc.orgnih.gov

| Reaction Type | Reactants | Catalyst | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Benzylidenemalononitriles, Ethyl glycinate hydrochloride | I₂ | DMF, 120 °C | 5-Amino-1H-pyrrole-2-carboxylates | |

| Tandem Michael Addition/Oxidative Annulation | Allenes, Enamines | I₂ | Mild conditions | Polysubstituted pyrroles | organic-chemistry.org |

| [4+1] Cycloaddition | Aryl aldehydes, 2-Aminopyridines, tert-Butyl isocyanide | I₂ | Room Temperature | Imidazo[1,2-a]pyridines | rsc.orgnih.gov |

Photoredox Catalysis

Visible-light photoredox catalysis has become a prominent tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions. catalysis.blog This approach has been effectively utilized for the synthesis of pyrrole derivatives through various reaction cascades.

One strategy involves the synthesis of pyrrole derivatives from N-arylglycines and Morita–Baylis–Hillman (MBH) acetates via a photocascade catalytic radical S_N2'-type reaction/radical addition/annulation sequence. acs.org This method facilitates the formation of multiple C-C, C-N, and C=C bonds in a single pot. acs.org Another approach is the dehydrogenative aromatization of N-substituted pyrrolidines to form β-substituted pyrroles. d-nb.info This visible-light-mediated reaction proceeds without a metal oxidant, using sulfonyl chlorides which act as both a catalyst regenerator and a sulfonylation reagent. d-nb.info Additionally, photoredox catalysis enables the C-H sulfonamidation of pyrroles using an acridinium (B8443388) dye as the photocatalyst and oxygen as the terminal oxidant, yielding N-(2-pyrrole)-sulfonamides. rsc.org

| Reactants | Catalyst/Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| N-Arylglycines, MBH acetates | Photocatalyst, visible light | Photocascade radical reaction/annulation | Pyrrole derivatives | acs.org |

| N-Substituted pyrrolidines, Sulfonyl chlorides | Photocatalyst, visible light | Dehydrogenative aromatization/sulfonylation | β-Substituted pyrroles | d-nb.info |

| Pyrroles, Sulfonamides | Acridinium dye photocatalyst, O₂, visible light | Oxidative C-N bond formation | N-(2-pyrrole)-sulfonamides | rsc.org |

Biocatalytic Approaches (e.g., Transaminases)

Biocatalysis, particularly using enzymes like transaminases (TAs), offers a green and highly selective alternative for the synthesis of amines and heterocyclic compounds. nih.govturner-biocatalysis.com Transaminases have been employed in the synthesis of substituted pyrroles, often mimicking classical organic reactions like the Knorr pyrrole synthesis.

In a biocatalytic version of the Knorr synthesis, a transaminase (such as ATA-113) mediates the key amination of α-diketone precursors to generate α-amino ketones in situ. nih.govnih.gov These intermediates then condense with β-keto esters to form substituted pyrroles. nih.gov This chemo-enzymatic approach addresses the challenge of the instability of α-amino ketones, which can otherwise undergo undesired dimerization. acs.org The reaction conditions, such as pH, can be modified to control the outcome and prevent side reactions. nih.gov Furthermore, combining gold(I)-catalysis with transaminase-catalyzed reductive amination allows for the one-pot synthesis of various chiral amines and heterocycles, including pyrroles and pyrrolines, from alkynes. chemrxiv.org

| Enzyme | Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Transaminase (ATA-113) | α-Diketones, β-Keto esters, Amine donor | Biocatalytic Knorr pyrrole synthesis | Substituted pyrroles | nih.govnih.gov |

| Transaminase | β-Amino ester, α-Diketone | Amine borrowing via shuttle biocatalysis | Pyrrole derivatives | acs.org |

| Transaminase (ATA113) & Au(I) catalyst | Ketoalkynes, Amine donor | Chemo-enzymatic cascade (Hydration/Reductive Amination/Cyclization) | Chiral pyrrolines | chemrxiv.org |

Synthesis of this compound Salts and Precursors

The isolation and purification of amine compounds in synthetic chemistry are often facilitated by their conversion into more stable and crystalline salt forms, such as hydrochlorides.

Hydrochloride Forms

The hydrochloride salt of this compound and its derivatives can be prepared through the reaction of the free amine with hydrogen chloride (HCl). This process typically enhances the compound's stability and solubility in aqueous media. ontosight.ai The synthesis of related structures, such as hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride, a key intermediate for pharmaceuticals, is well-documented. researchgate.netgoogle.com Generally, the free amine is dissolved in a suitable organic solvent, after which a solution of HCl in another organic solvent (like ether or isopropanol) or gaseous HCl is introduced to precipitate the hydrochloride salt. The resulting solid can then be isolated by filtration. For instance, N-Methyl-1H-pyrrol-2-amine Hydrochloride is used as a reactant in the synthesis of bioactive compounds. usbio.net The formation of hydrochloride salts is a standard procedure to obtain compounds with high purity and crystalline structures of uniform size, which is advantageous for pharmaceutical applications. google.com

Schiff Base Intermediates in Synthesis

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, serve as crucial intermediates in the synthesis of various pyrrole derivatives. These intermediates are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of this compound chemistry, Schiff base formation can proceed via two main pathways: the reaction of a 2-aminopyrrole derivative with a carbonyl compound, or the reaction of a primary amine with a pyrrole-2-carboxaldehyde. ijcce.ac.irnih.gov

The synthesis is often a nucleophilic substitution reaction, which can be catalyzed by acid, base, or heat. scirp.org In some cases, the inherent acidity of a reactant, such as pyrrole-2-carboxaldehyde, is sufficient to catalyze the reaction without the need for additional acid catalysts. scirp.org The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable tetrahedral carbinolamine intermediate, which then undergoes dehydration to yield the stable imine. scirp.org

Several studies have demonstrated the synthesis of novel Schiff bases derived from pyrroles. For instance, new Schiff base compounds have been synthesized by reacting 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various aromatic aldehydes in a solution of ethanol (B145695) and acetic acid at room temperature. ijcce.ac.irijcce.ac.ir Similarly, the condensation of 1H-pyrrole-2-carbaldehyde with different primary amines, such as 1,2-diaminobenzene or various anilines, has been used to prepare mono- and bis-Schiff bases. researchgate.net These intermediates are not only pivotal in building more complex molecules but also exhibit a range of chemical properties and applications. ijcce.ac.ir

Table 1: Examples of Schiff Base Synthesis Involving Pyrrole Moieties

| Pyrrole Reactant | Amine/Carbonyl Reactant | Reaction Conditions | Resulting Schiff Base | Reference |

|---|---|---|---|---|

| 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Aromatic aldehydes | Ethanol, Acetic Acid, Room Temp. | 2-[(Aryl-methylene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile derivatives | ijcce.ac.ir |

| Pyrrole-2-carboxaldehyde | 2,3-diaminonaphthalene | Anhydrous propanol | N,N-bis(1H-pyrrol-2-yl)methylene naphthalene-2,3-diamine | scirp.org |

| Pyrrole-2-carbaldehyde | 6-methoxy-pyridine-3-amine | Ethanol, Glacial Acetic Acid, Reflux (65 °C) | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | nih.gov |

| 1H-pyrrole-2-carbaldehyde | 1,2-diaminobenzene | Water (H₂O) | Mono- and Bis-Schiff bases | |

| Pyrrole-2-carbaldehyde | Aniline derivatives | Not specified | N-((1H-pyrrol-2-yl)methylene)aniline derivatives | researchgate.net |

Industrial-Scale Production Insights for this compound and Analogues

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its analogues presents significant challenges. Industrial processes prioritize safety, cost-effectiveness, scalability, and efficiency. While detailed proprietary industrial methods for this compound are not extensively published, academic research provides insights into methodologies with potential for large-scale application.

For example, a metal-free domino methodology has been developed to synthesize a variety of 2-aminopyrroles from alkynyl vinyl hydrazides. nih.govacs.org This process involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and cyclization. nih.gov Another approach utilizes a one-pot, multicomponent reaction of diverse aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds to produce highly substituted 2-aminopyrroles. nih.gov The efficiency and modularity of these methods allow for the creation of diverse libraries of pyrrole derivatives, a feature attractive for pharmaceutical and materials science applications. nih.gov

While classical methods like the Paal-Knorr synthesis remain fundamental, modern adaptations that use milder and more environmentally benign conditions, such as using water as a solvent and an iron(III) chloride catalyst, enhance their industrial viability. organic-chemistry.org The principles for scaling up production often involve modifying existing lab procedures to improve yield and safety, as demonstrated in the large-scale synthesis of other heterocyclic amines. colab.ws Considerations for industrial synthesis are summarized in the table below.

Table 2: Comparison of Lab-Scale vs. Industrial-Scale Synthesis Considerations for 2-Aminopyrroles

| Feature | Laboratory-Scale Synthesis | Industrial-Scale Production Considerations |

|---|---|---|

| Primary Goal | Proof-of-concept, synthesis of novel compounds, mechanistic studies. | Cost-efficiency, high throughput, safety, and reproducibility. |

| Reaction Type | Often multi-step, purification after each step. | Favors one-pot, domino, or multicomponent reactions to minimize steps. nih.gov |

| Catalysts | May use expensive or toxic metal catalysts. | Prefers inexpensive, non-toxic, and easily removable or recyclable catalysts (e.g., iron). organic-chemistry.org |

| Solvents | Wide variety of solvents used, often in large volumes relative to product. | Focus on green solvents (e.g., water), solvent reduction, and recycling. |

| Methodology | Focus on novelty and generating structural diversity. | Focus on process optimization, robustness, and scalability of established routes. |

| Example Methods | Novel domino reactions from alkynyl vinyl hydrazides. nih.govacs.org | Adaptation of efficient methods like MCRs and improved Paal-Knorr synthesis. nih.govorganic-chemistry.org |

Compound Index

Reactivity and Reaction Mechanisms of 1h Pyrrol 2 Amine

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring in 1H-pyrrol-2-amine is electron-rich, making it susceptible to electrophilic aromatic substitution. The amino group at the C2 position further enhances the electron density of the ring, directing incoming electrophiles primarily to the C5 position. Should the C5 position be occupied, substitution may occur at the C4 position. researchgate.net The reactivity of pyrrole towards electrophiles is greater than that of benzene, allowing for reactions to proceed under milder conditions. pearson.com

Common electrophilic substitution reactions involving pyrrole derivatives include:

Halogenation: Bromination of N-substituted pyrrole derivatives can lead to mono-, di-, or tribrominated products, depending on the reaction conditions. researchgate.net

Acylation: Acylation of 2-aminopyrrole with acetyl chloride in the presence of a base like pyridine (B92270) can occur.

Alkylation: N-substituted pyrroles can be alkylated at the carbon atoms. wikipedia.org Palladium/norbornene-cocatalyzed regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides can occur at the C-H bond adjacent to the NH group. organic-chemistry.org

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile. cymitquimica.com Additionally, the pyrrole ring itself can be subject to nucleophilic substitution, particularly when appropriately substituted. For instance, halogenated pyrrole derivatives can undergo nucleophilic substitution to introduce various functional groups.

Key nucleophilic substitution reactions include:

Reaction with Alkyl Halides: The amino group can react with alkyl halides. smolecule.com

Reaction with Acyl Chlorides: The amino group can be acylated by acyl chlorides.

Substitution on Halogenated Pyrroles: Brominated pyrrole precursors can react with amines under nucleophilic substitution conditions.

Oxidation Reactions

The pyrrole ring and the amine group of this compound are susceptible to oxidation. The specific products formed depend on the oxidizing agent and the reaction conditions.

Oxidation of the Pyrrole Ring: Oxidation can lead to the formation of pyrrole-2-carboxylic acid when using oxidizing agents like hydrogen peroxide or potassium permanganate. smolecule.com

Oxidation of the Amine Group: Oxidation can also affect the amine group, potentially leading to the formation of oxo derivatives.

Oxidative Aromatization: Diallylamines can undergo olefin ring-closing metathesis followed by in situ oxidative aromatization to form N-sulfonyl- and N-acylpyrroles. organic-chemistry.org

Reduction Reactions

Reduction of this compound can target either the pyrrole ring or other functional groups present in its derivatives.

Reduction of the Pyrrole Ring: The pyrrole ring can be reduced to pyrrolidine (B122466) derivatives using reducing agents such as lithium aluminum hydride. smolecule.com The Birch reduction of pyrrole esters and amides can yield pyrrolines. wikipedia.org

Reduction of Other Functional Groups: Reduction of a nitrile precursor using catalytic hydrogenation is a method for synthesizing bicyclic amines from pyrrole derivatives.

Cycloaddition Reactions

Pyrrole and its derivatives can participate in various cycloaddition reactions, acting as either a diene or a dienophile. wikipedia.org

[4+2] Cycloadditions (Diels-Alder): Pyrroles with N-substitution can act as dienes in Diels-Alder reactions, especially when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Fused 4-acyl-1H-pyrrole-2,3-diones can react as oxa-dienes with various dienophiles. nih.gov

[3+2] Cycloadditions: A three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides can synthesize 2-aminopyrrole systems via a 1,3-dipolar cycloaddition. organic-chemistry.org

[6+2] Cycloadditions: An organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes can produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

[2+1] Cycloadditions: Pyrroles can react with carbenes, such as dichlorocarbene, in a [2+1]-cycloaddition, leading to the Ciamician–Dennstedt rearrangement to form 3-chloropyridine. wikipedia.org

Functional Group Transformations of the Amine Moiety

The amino group of this compound is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives.

Imine Formation: The amino group can react with aldehydes and ketones to form Schiff bases (imines). For instance, 1H-pyrrole-2-carbaldehyde reacts with ammonia (B1221849) to form an imine intermediate, which can then be reduced to a primary amine.

Acylation: The amine can be acylated using acylating agents like acetyl chloride.

Sulfonylation: The amino group can react with sulfonyl chlorides. smolecule.com

BOC Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group. nih.govacs.org

Reactivity of this compound Derivatives with Metal Ions

Derivatives of this compound, particularly Schiff bases, can act as ligands, forming stable complexes with various metal ions. nih.gov This coordination ability is a significant aspect of their reactivity.

Complex Formation: Schiff base ligands derived from pyrrole-2-carbaldehyde can form stable complexes with transition metals like Cu(II) and Co(II). nih.govresearchgate.net

Catalytic Activity: Some metal complexes of pyrrole derivatives exhibit catalytic activity. For example, magnesium complexes of imine-containing pyrrole ligands have been shown to catalyze hydroboration reactions. acs.org

Structural Influence: The coordination of a metal ion can influence the geometry and electronic properties of the pyrrole derivative, potentially altering its reactivity in subsequent reactions. wikipedia.org

Computational and Theoretical Chemistry of 1h Pyrrol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 1H-pyrrol-2-amine. These calculations provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been employed to analyze their structures and properties. researchgate.net These studies are consistent with experimental data and help in understanding fragmentation pathways in mass spectrometry. researchgate.net

Substituents on the pyrrole (B145914) ring significantly influence the electronic density distribution and reactivity. For instance, electron-donating groups increase the electron density at adjacent carbon atoms. vulcanchem.com DFT calculations on analogous pyrrole derivatives have shown that substituents can alter the frontier molecular orbitals (HOMO-LUMO gaps) and affect tautomeric equilibria. vulcanchem.com In the context of 2-aminopyrrole, DFT studies indicate that while the amino tautomer is generally the most stable, the imino forms can exhibit exceptionally high basicity. mdpi.com

DFT calculations have also been used to study the reaction mechanisms and stability of related pyrrole compounds. For example, in the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, DFT (B3LYP/6-31G(d,p)) calculations helped to understand the molecular stability and the tautomeric equilibrium between 3H-pyrrol-3-one and 1H-pyrrol-3-ol forms. mdpi.com Similar computational approaches on other pyrrole derivatives have been used to predict electronic and thermodynamic properties, such as HOMO-LUMO gaps, dipole moments, and Mulliken charges.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are essential for predicting the interaction of this compound derivatives with biological targets. These studies help in designing new molecules with potential therapeutic applications. For instance, derivatives of pyrrole-2-carbohydrazide have been studied as potential inhibitors of enoyl-acyl carrier protein reductase, an enzyme in Mycobacterium tuberculosis. vlifesciences.com Molecular docking tools like GLIDE are used to predict the binding modes and affinities of these compounds within the enzyme's active site. vlifesciences.com

In another study, newly designed (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones were evaluated as carbonic anhydrase inhibitors. tandfonline.com Docking studies revealed key interactions and helped to explain the observed inhibitory potency. tandfonline.com Similarly, molecular docking has been used to investigate the interactions of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes with bacterial proteins, providing insights into their antimicrobial activity. nih.gov These in silico studies are crucial for understanding the non-bonded interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity. nih.govusp.ac.fj

Conformational Analysis and Stability

The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical to its stability and reactivity. For 2-aminopyrrole, theoretical calculations have shown that the amino tautomer is the most stable form in both chloroform (B151607) and water. rsc.orgresearchgate.net However, for derivatives like 1-methyl-2-aminopyrrole, both amino and imino tautomers may be observable in water. rsc.orgresearchgate.net

DFT calculations on 2-aminopyrrole have explored the full tautomeric and acid/base equilibria. mdpi.com These studies indicate that the amino tautomer (AP16) is the most stable neutral form, with other tautomers having significantly higher Gibbs energies. mdpi.com The relative stability of different tautomers is crucial for understanding the compound's behavior in various chemical environments. For instance, the imino tautomers, although less stable, possess a highly basic imino nitrogen atom. mdpi.com

The stability of substituted pyrrole derivatives is also influenced by steric and electronic effects. In 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, steric crowding can lead to significant conformational adjustments, such as rotation around single bonds and twisting of the pyrrole ring. mdpi.com

Reactivity Descriptors and Electronic Structure Analysis

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about a molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. mdpi.com

For 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, DFT calculations have shown how substituents alter the HOMO-LUMO gap. mdpi.com An analysis of the electronic structure of this compound derivatives reveals that the presence of an amino group generally increases the electron density on the pyrrole ring, which can influence its reactivity in electrophilic substitutions.

In the study of (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones, DFT calculations indicated the E isomer is more stable than the Z isomer. tandfonline.com The electronic properties of such molecules, including the distribution of frontier molecular orbitals, are crucial for understanding their interaction with biological targets like carbonic anhydrase. tandfonline.com The electronic structure of 2-aminopyrrole itself has been extensively studied, revealing that while it has two nitrogen atoms, it behaves as a carbon-base, with the C5 atom being the preferred site of mono-protonation. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For pyrrole-indolin-2-ones as Aurora A kinase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. nih.gov These models help to identify the key structural features responsible for inhibitory activity. nih.gov

By combining 3D-QSAR with molecular docking, researchers can gain a comprehensive understanding of the SAR. For the pyrrole-indolin-2-ones, docking studies revealed that specific groups, such as the sulfo group and the secondary amine group, are significant for binding to the receptor. nih.gov Based on these computational insights, new molecules with potentially higher activity can be designed. nih.gov

In the development of antimalarial pyrrolone agents, SAR studies aimed to improve the developability of lead compounds. researchgate.net Modifications, guided by the need to address issues like metabolic lability, led to derivatives with improved in vitro antimalarial activity. researchgate.net Similarly, for pyrrole-2-carbohydrazide derivatives with antimycobacterial activity, docking studies support the SAR, indicating that a higher docking score correlates with better biological activity. vlifesciences.com

Advanced Applications of 1h Pyrrol 2 Amine in Medicinal Chemistry

1H-Pyrrol-2-amine as a Core Structure in Drug Discovery

The this compound moiety serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential. Its structural features allow for the introduction of various substituents, leading to the generation of diverse chemical libraries for screening against different biological targets. The pyrrole (B145914) nitrogen and the amino group at the C2 position are key for establishing interactions with biological macromolecules, influencing enzyme activity and cellular signaling pathways.

Numerous studies have highlighted the importance of the pyrrole nucleus in compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory properties. The modification of the this compound scaffold has led to the discovery of potent inhibitors of various enzymes and receptors involved in disease progression.

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the continuous development of novel antimicrobial agents. Pyrrole derivatives, including those based on the this compound structure, have shown considerable promise in this area.

Antibacterial Activity

Derivatives of this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often influenced by the nature and position of substituents on the pyrrole ring.

For instance, a series of 2-aminopyrrole-3-carbonitriles were synthesized and evaluated for their in vitro antibacterial activity. Among them, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibited strong antibacterial properties. Further modifications of this core, such as the synthesis of N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamides, also resulted in compounds with potent antibacterial activity.

Another study highlighted a 2-aminopyridine (B139424) derivative, compound 2c , which demonstrated high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL. This activity was attributed to the presence of a cyclohexylamine (B46788) moiety.

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Compound Name/Derivative Type | Target Bacteria | Activity | Reference |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Gram-positive and Gram-negative bacteria | Strong antibacterial properties | |

| N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamide | Gram-positive and Gram-negative bacteria | Potent antibacterial activity | |

| Compound 2c (a 2-aminopyridine derivative) | Staphylococcus aureus, Bacillus subtilis | MIC = 0.039 µg/mL | |

| 4,5-dibromo-N-[4-[3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]propylamino]butyl]-1H-pyrrole-2-carboxamide | Gram-positive bacteria | More effective than against Gram-negative bacteria |

Antituberculosis Agents

Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a priority. Pyrrole derivatives have emerged as a promising class of compounds in this field.

Research has led to the discovery of pyrrole compounds that inhibit the Mycobacterium tuberculosis caseinolytic protease (ClpP1P2). A virtual high-throughput screening identified 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate as an inhibitor of M. tuberculosis H37Ra with a MIC of 77 µM. Based on this hit, a series of derivatives were synthesized, leading to more potent compounds.

Specifically, the following derivatives exhibited a favorable anti-mycobacterial activity with a MIC value of 5 µM against M. tuberculosis H37Ra:

2-(4-bromophenyl)-N-((1-(2-chloro-6-fluorophenyl)-2,5-dimethyl-1H-pyrrolyl)methyl)ethan-1-amine hydrochloride

ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate hydrochloride

ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride

Another study focused on pyrrole-2-carboxylate derivatives and found that ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) had a MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv.

Antifungal Activity

Certain this compound derivatives have also demonstrated notable antifungal activity. The antifungal efficacy is dependent on the specific structural features of the compounds.

A study on a series of pyrrole derivatives showed that some compounds exhibited significant activity against various fungal strains. For example, 2-amino-1-(4-methoxyphenyl)-4,5-diphenyl-3-tetrazolo-1H-pyrroles showed potent antifungal activity.

In another study, nicotinamide (B372718) derivatives containing a 2-aminopyridine moiety were synthesized and evaluated for their antifungal activity against Candida albicans. Compound 16g was identified as the most active, with a MIC value of 0.25 μg/mL, and it also showed potent activity against six fluconazole-resistant C. albicans strains.

Antiviral Applications

The pyrrole scaffold is a prominent feature in the design of novel antiviral agents. researchgate.net Research has shown that derivatives of this compound are active against a range of viruses, most notably the Human Immunodeficiency Virus (HIV). alliedacademies.org

Preliminary studies have indicated that derivatives of (1H-pyrrol-2-yl)methanamine may possess antiviral activity against HIV-1. The mechanism often involves the inhibition of key viral enzymes. For instance, certain pyrrole derivatives are recognized for their ability to inhibit reverse transcriptase, an enzyme critical for the replication of HIV-1. alliedacademies.org The pyrrole ring and its various substitutions are central to this inhibitory action.

Furthermore, complex heterocyclic compounds that incorporate the pyrrole structure have demonstrated significant antiviral properties. ontosight.ai One such example is 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine, which has shown promise as a candidate for new antiviral therapeutic agents. ontosight.ai The broad-spectrum antiviral potential of pyrrole-based compounds continues to be an active area of research, with many derivatives being explored for their efficacy against various viral pathogens. mdpi.comnih.govmdpi.com

Antimalarial Potential

The fight against malaria, particularly drug-resistant strains, has spurred the development of innovative chemical entities, with pyrrole-based compounds emerging as a promising class. mdpi.comnih.gov The versatility of the pyrrole scaffold allows for its incorporation into hybrid molecules designed to overcome resistance mechanisms. scielo.brmdpi.com

One strategy involves creating hybrid compounds that combine the 4-aminoquinoline (B48711) core of chloroquine (B1663885) with other heterocyclic systems, such as 1H-pyrrol-2,5-dione. scielo.brmdpi.com This approach aims to develop agents with selective activity against multidrug-resistant Plasmodium falciparum strains. scielo.br

Another successful avenue of research has been the development of pyrrole-based inhibitors targeting essential parasite enzymes. Pyrrole derivatives have been identified as potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov These inhibitors show activity against both blood and liver stages of the parasite and are effective against P. falciparum and P. vivax species. nih.gov

Detailed structure-activity relationship (SAR) studies on pyrrolone antimalarials have identified compounds with high potency. For example, the compound TDR32750 demonstrated an EC₅₀ value of approximately 9 nM against the K1 strain of P. falciparum. nih.gov

Table 1: Selected Pyrrole-Based Compounds with Antimalarial Activity

| Compound/Derivative Class | Target/Mechanism | Organism/Strain | Key Findings | Reference(s) |

| 1H-Pyrrole-3-carboxamide Hybrid | Not specified | P. falciparum (W2, chloroquine-resistant) | Hybrid with Atorvastatin was highly effective (IC₅₀ = 0.40 µM). | raco.cat |

| 4-Aminoquinoline γ-lactams | Not specified | P. falciparum (3D7 & W2 strains) | A pyrrol-2(5H)-one derivative showed potent activity (IC₅₀ = 89 nM against W2). | raco.cat |

| Pyrrole-based DHODH Inhibitors | Dihydroorotate Dehydrogenase (DHODH) | P. falciparum & P. vivax | Potent activity against both blood and liver schizont stages. | nih.gov |

| Pyrrolone (TDR32750) | Not specified | P. falciparum (K1 strain) | Potent in vitro activity (EC₅₀ ≈ 9 nM) and significant in vivo activity. | nih.gov |

Enzyme Inhibition Studies

The ability of the this compound framework to interact with and modulate the activity of enzymes is a key driver of its therapeutic potential. Pyrrole derivatives have been successfully developed as inhibitors for a wide range of enzymes implicated in various diseases. researchgate.net

In cancer research, derivatives of 2-amino-1-(1H-pyrrol-2-yl)ethanone have been shown to potently inhibit tubulin polymerization, a process essential for cell division, thereby impeding cancer cell growth. Other pyrrole-containing heterocyclic systems, such as pyrrolo[3,2-c]pyridines, have been synthesized as potent inhibitors of FMS kinase, a target in inflammatory diseases and cancer. nih.gov

A notable application is in the development of inhibitors for human carbonic anhydrase (hCA) isoforms, which are involved in various physiological and pathological processes. tandfonline.comnih.gov A series of (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones displayed low to high nanomolar potency against four hCA isoforms (hCA I, II, IX, and XII). tandfonline.comnih.gov

In the field of infectious diseases, pyrrole derivatives have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR-reductase), which are validated targets in Mycobacterium tuberculosis. plos.org

Table 2: Examples of Enzyme Inhibition by Pyrrole Derivatives

| Pyrrole Derivative Class | Target Enzyme | Therapeutic Area | Key Findings | Reference(s) |

| 2-Amino-1-(1H-pyrrol-2-yl)ethanone derivatives | Tubulin | Anticancer | Potent inhibition of tubulin polymerization. | |

| Pyrrolo[3,2-c]pyridines | FMS Kinase | Anticancer | Potent inhibition with IC₅₀ values as low as 30 nM. | nih.gov |

| 1H-Pyrrol-2(3H)-ones | Human Carbonic Anhydrase (hCA I, II, IX, XII) | Anticancer, etc. | Low to high nanomolar potency against all tested isoforms. | tandfonline.comnih.gov |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoates | DHFR and ENR-reductase (InhA) | Antitubercular | Displayed dual inhibition with good activity against M. tuberculosis. | plos.org |

| Pyrrole-based compounds | Dihydroorotate Dehydrogenase (DHODH) | Antimalarial | Selective and potent inhibition of Plasmodium DHODH. | nih.gov |

Interaction with Molecular Targets and Biological Pathways

The biological activity of this compound derivatives is fundamentally linked to their ability to interact with specific molecular targets. ontosight.ai The structural features of the pyrrole ring and its substituents dictate the nature and strength of these interactions. The amino group can form crucial hydrogen bonds with biological macromolecules, while the aromatic pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, thereby influencing their structure and function.

Molecular docking studies have provided detailed insights into these interactions. For instance, pyrrole-based inhibitors of the antitubercular target InhA have been shown to form hydrogen bonds with key amino acid residues like TYR158 and the cofactor NAD⁺ within the enzyme's binding pocket. plos.org Similarly, certain anti-inflammatory pyrrole derivatives are stabilized in the active site of the COX-2 enzyme through hydrogen bonding with residues such as Val523. vulcanchem.com

In the context of anticancer activity, pyrrole derivatives designed as tubulin inhibitors have been shown to bind to the colchicine-binding site, forming hydrogen bonds with residues like THR 179 and LYS 254, which disrupts microtubule assembly. researchgate.net The specific chemical modifications on the pyrrole scaffold, such as the addition of electron-withdrawing groups, can significantly enhance the binding affinity to the target enzyme, as seen in studies of carbonic anhydrase inhibitors. tandfonline.com These molecular-level interactions are critical for modulating biological pathways and achieving the desired therapeutic effect.

Development of Pyrrole-Containing Scaffolds for Novel Bioactive Compounds

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.netmdpi.com Its structural simplicity, synthetic accessibility, and rich chemical properties allow for the creation of large libraries of diverse compounds. alliedacademies.org

Medicinal chemists frequently use the pyrrole core to construct novel molecules with a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com The development process often involves molecular hybridization, where the pyrrole scaffold is combined with other known pharmacophores to create new chemical entities with potentially enhanced activity or novel mechanisms of action. mdpi.com

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the pyrrole ring and its substituents, researchers can optimize the biological activity and pharmacokinetic properties of lead compounds. vulcanchem.com This rational design approach, guided by computational modeling and biological screening, continues to leverage the pyrrole scaffold to produce novel bioactive compounds for a multitude of therapeutic targets. nih.govresearchgate.net The ongoing exploration of pyrrole-based chemistry promises to deliver the next generation of innovative medicines. mdpi.com

Emerging Research Directions and Future Perspectives for 1h Pyrrol 2 Amine

Design and Synthesis of Novel 1H-Pyrrol-2-amine Derivatives with Enhanced Bioactivity

The quest for more potent and selective therapeutic agents has spurred significant efforts in the design and synthesis of novel this compound derivatives. Researchers are employing various synthetic strategies to modify the core structure, aiming to enhance interactions with biological targets and improve pharmacological profiles.

A primary strategy involves the synthesis of more complex heterocyclic systems by using the this compound moiety as a starting point. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net These syntheses often involve multi-step reactions, starting from precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, to construct the fused ring system. researchgate.net Similarly, the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives has been pursued as potential tyrosine kinase inhibitors, demonstrating that modifications to the pyrrole (B145914) ring itself can yield compounds with significant anticancer activity. nih.gov

Another approach focuses on attaching various functional groups to the pyrrole or the amine nitrogen to modulate activity. Studies have shown that creating derivatives such as pyrrole-2-carboxamides and pyrrole-2-carboxylates can lead to potent antibacterial agents, including some with activity against Mycobacterium tuberculosis. nih.gov The synthesis of these derivatives can be achieved through reactions like the Mannich reaction, reductive amination, or catalytic hydrogenation, each offering different advantages in terms of yield and scalability. The introduction of different substituents allows for the fine-tuning of properties like lipophilicity and electronic character, which can influence bioavailability and target engagement.

Research has demonstrated that even slight modifications to the side groups attached to the pyrrole core can have a strong impact on biological activity. nih.gov This principle is exemplified in the synthesis of various pyrrole derivatives with propargyl units, which have shown promising anticancer activity against breast cancer cells. The strategic design of these molecules often leads to compounds that can induce apoptosis and inhibit cell proliferation in cancer cell lines. researchgate.net

Table 1: Examples of Synthesized this compound Derivatives and Their Bioactivity

| Derivative Class | Synthetic Precursor(s) | Target Bioactivity | Research Finding | Citation |

|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidin-2-amine derivatives | Pyrrolo[2,3-d]pyrimidine, potassium amide | Anticancer (EGFR inhibitors) | Compounds exhibited moderate to significant cytotoxic effects against breast, colorectal, and liver cancer cell lines. | researchgate.net |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | 3,4-dichloro-1H-pyrrole-2,5-diones, primary amines | Anticancer (Tyrosine kinase inhibitors) | Synthesized compounds demonstrated the ability to form stable complexes with ATP-binding domains of EGFR and VEGFR2. | nih.gov |

| 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid derivatives | 2-(2-oxo-2-arylylethyl)malononitriles, 2-mercaptoacetic acid | Insecticidal | Certain derivatives showed high bioefficacy against the cotton leafworm, Spodoptera littoralis. | nih.gov |

| Pyrrolyl benzamide (B126) derivatives | N/A | Antibacterial | Modification of structural elements, such as dihalogenation on the pyrrole ring, was found to be crucial for intense antibacterial activity. | nih.gov |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | 6-methoxypyridine-3-amine, pyrrole-2-carbaldehyde | Antimicrobial | The Schiff base ligand and its metal complexes (Cu(II), Co(II)) were potent in inhibiting the growth of various bacterial species. | nih.govusp.ac.fj |

Exploration of New Therapeutic Areas

The structural versatility of this compound has enabled its derivatives to be investigated across a wide spectrum of therapeutic areas, moving beyond established applications.

Anticancer Agents: This remains a major focus of research. Derivatives are being developed as inhibitors of crucial enzymes in cancer progression, such as tyrosine kinases (EGFR) and dihydrofolate reductase. researchgate.netnih.gov Studies have demonstrated the cytotoxicity of various pyrrole-based compounds against human cancer cell lines, including breast, colon, and liver cancers, by mechanisms such as inhibiting tubulin polymerization and inducing apoptosis. researchgate.netmdpi.com

Antimicrobial Agents: There is a pressing need for new antibiotics due to rising resistance. Pyrrole derivatives are showing significant promise in this area. nih.gov Research has highlighted their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Specific derivatives have been synthesized and tested for activity against Staphylococcus aureus, Escherichia coli, and even resistant strains like Mycobacterium tuberculosis. nih.govnih.gov The mechanism often involves the inhibition of essential bacterial enzymes like enoyl ACP reductase, which is vital for fatty acid synthesis.

Anti-inflammatory Agents: Certain 1H-pyrrole-2,5-dione derivatives have been shown to possess significant anti-inflammatory properties. mdpi.com These compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

Neurological Disorders: The chemical structure of some pyrrole derivatives suggests potential applications in treating neurological disorders. ontosight.ai Researchers are exploring their use as neurotransmitter modulators or receptor ligands. ontosight.aiontosight.ai This is an emerging area with the potential for developing novel treatments for complex central nervous system diseases.

Insecticidal Agents: A series of novel pyrrole derivatives containing a cyano group have been synthesized and found to have potent insecticidal activity against agricultural pests like the cotton leafworm (Spodoptera littoralis). nih.gov This opens up potential applications in agrochemicals, contributing to crop protection.

Advanced Characterization Techniques for Biological Evaluation

The development of novel this compound derivatives is intrinsically linked to the use of advanced analytical and biological evaluation techniques to confirm their structure and elucidate their mechanism of action.

For structural elucidation, a combination of modern spectroscopic methods is routinely employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the precise chemical structure of the synthesized compounds. researchgate.netresearchgate.netnih.govmdpi.com Two-dimensional NMR techniques like HMQC and HMBC are also used for more complex structures. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new derivatives. researchgate.netbohrium.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups within the molecule. nih.govbohrium.com

X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray analysis is used to determine the three-dimensional arrangement of atoms in the crystalline state. researchgate.netmdpi.com

For biological evaluation, a variety of in vitro and in silico methods are utilized:

In Vitro Cytotoxicity Assays: The anticancer potential of derivatives is commonly screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer) using assays like the Sulforhodamine B (SRB) or MTT assay to determine cell viability. researchgate.netresearchgate.netresearchgate.net

Antimicrobial Susceptibility Testing: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. mdpi.combohrium.com

Enzyme Inhibition Assays: To understand the mechanism of action, specific assays are conducted to measure the inhibition of target enzymes, such as acetylcholinesterase or α-glycosidase. researchgate.net

Molecular Docking Studies: These in silico computational methods are used to predict and visualize how a synthesized compound might bind to the active site of a target protein or enzyme. researchgate.netnih.govnih.gov This helps in understanding the structure-activity relationship and in rationally designing more potent inhibitors.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable development, green chemistry principles are increasingly being applied to the synthesis of pyrrole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green synthetic strategies include:

Solvent-Free and Catalyst-Free Reactions: The Paal-Knorr synthesis, a classic method for preparing pyrroles from a 1,4-dicarbonyl compound and an amine, can be performed without any solvent or catalyst under mild conditions. acs.org This method boasts high atom economy, as the only byproduct is water.

Use of Greener Solvents: Water, being non-toxic and readily available, is an ideal green solvent. Researchers have successfully used water as a medium for three-component reactions to synthesize pyrrole derivatives, often accelerated by ultrasound irradiation. researchgate.net

Alternative Energy Sources: Microwaves and ultrasound are used to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netsemanticscholar.org For example, the Hantzsch synthesis of pyrroles has been effectively carried out using ultrasound in lactic acid, a biodegradable and recyclable medium. semanticscholar.org

Use of Recyclable Catalysts: Efforts are being made to use heterogeneous or recyclable catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. semanticscholar.org

These green methodologies not only make the synthesis of this compound derivatives more environmentally friendly but also often lead to simpler work-up procedures and improved efficiency. acs.orgresearchgate.net

Table 2: Green Chemistry Techniques in Pyrrole Synthesis

| Green Technique | Description | Advantages | Citation |

|---|---|---|---|

| Solvent- and Catalyst-Free Synthesis | Reaction between a 1,4-dicarbonyl compound and an amine without any medium or promoter. | High atom economy, mild conditions, simple operation, good yield. | acs.org |

| Ultrasound Irradiation in Water | Three-component reactions of arylglyoxal hydrates, β-dicarbonyls, and ammonium (B1175870) acetate (B1210297) in water. | Rapid reaction, high yields, short reaction time, use of a green solvent. | researchgate.net |

| Lactic Acid as a Recyclable Medium | Using lactic acid instead of more volatile acids like acetic acid for pyrrole synthesis, often combined with ultrasound. | Less volatile and more easily recycled medium, increased product yield due to lower solubility. | semanticscholar.org |

| Electro-oxidative Annulation | Synthesis of polysubstituted pyrroles from 1,3-dicarbonyl compounds and primary amines via electro-oxidation. | Avoids the need for transition-metal salts or harsh conditions for dehydrocyclization. | researchgate.net |

Applications in Material Science (e.g., Dyes, Pigments, Polymers)

Beyond the biomedical field, this compound and its derivatives are valuable in material science due to their unique electronic and optical properties.

Dyes and Pigments: The pyrrole structure is a key component in various chromophores. Diketopyrrolopyrrole (DPP) pigments, which are based on a fused pyrrole ring system, are known for their brilliant colors, high stability, and strong light absorption. smolecule.comfrontiersin.org Novel pyrrole-based blue colorants have been designed and synthesized for use in color filters for image sensors, demonstrating superior optical properties compared to some commercial materials. mdpi.com These materials are designed to have strong light absorption and good solubility for film formation. mdpi.com

Polymers and Organic Semiconductors: Pyrrole-containing polymers are of great interest for applications in organic electronics. acs.org The electron-rich nature of the pyrrole ring makes it an excellent building block for organic semiconducting materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org DPP-based polymers, in particular, are widely used in electronic devices due to the strong electron-accepting nature of the DPP unit and its ability to promote planarity and intermolecular π-π stacking, which is crucial for charge transport. frontiersin.org

Sensors: The carbonyl and amine groups present in the core of DPP derivatives make them suitable for use in ion and biological sensors. frontiersin.org

The ongoing research into modifying the pyrrole structure continues to yield materials with enhanced properties, such as improved solubility, thermal stability, and charge-carrier mobility, further expanding their applicability in advanced technologies. frontiersin.orgmdpi.com

Q & A

Basic: What are the established synthetic routes for 1H-pyrrol-2-amine, and how do reaction conditions influence regioselectivity?

Methodological Answer:

this compound can be synthesized via cyclization reactions such as the Paal-Knorr pyrrole synthesis or modified Hantzsch methods. Key factors include:

- Catalyst selection : Acidic or basic conditions (e.g., acetic acid or ammonia) dictate the formation of the pyrrole ring .

- Substituent effects : Electron-withdrawing groups on precursors favor nucleophilic attack at the α-position, while steric hindrance may shift reactivity to the β-position .

- Temperature control : Higher temperatures (>100°C) often accelerate cyclization but may lead to side products like nitrosamine impurities, requiring post-synthesis purification .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound derivatives?

Methodological Answer:

- NMR : Use deuterated DMSO to resolve tautomeric equilibria in the pyrrole ring. -NMR signals at δ 6.5–7.0 ppm indicate aromatic protons, while NH groups appear as broad singlets near δ 5.0 ppm .

- IR : Stretching frequencies at ~3400 cm (N-H) and ~1600 cm (C=C) confirm the amine and aromatic moieties .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) detects molecular ion peaks (e.g., [M+H]) and fragments indicative of ring-opening pathways .

Advanced: How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites. For this compound, the α-carbon adjacent to the amine group typically shows higher electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, reducing activation energy .

- Validation : Cross-reference computed results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to refine models .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives across studies?

Methodological Answer:

- Data Triangulation : Combine results from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Batch Analysis : Test for impurities (e.g., nitrosamines) using HPLC-MS; even trace contaminants can skew bioactivity results .

- Structural Reassessment : Re-examine X-ray crystallography or NMR data to verify regiochemistry, as misassigned substituents may explain divergent activities .

Advanced: How should researchers design experiments to mitigate risks of nitrosamine formation during this compound synthesis?

Methodological Answer:

- Proactive Screening : Use LC-MS/MS with deuterated internal standards to detect nitrosamines at ppm levels .

- Reagent Selection : Avoid nitroso-containing precursors (e.g., nitrites) or employ scavengers like ascorbic acid to quench reactive intermediates .

- Process Optimization : Conduct Design of Experiments (DoE) to identify critical parameters (pH, temperature) that minimize impurity formation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., ammonia) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; the compound may cause skin irritation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal to avoid exothermic reactions .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound derivatives for specific targets?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., methyl, halogens) at the β-position to enhance binding affinity to enzymes like CDK2 .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with active sites .

- In Vivo Validation : Prioritize derivatives with low IC values (<10 μM) in enzymatic assays for pharmacokinetic studies in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。